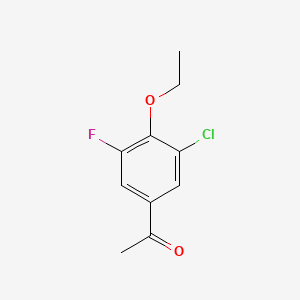
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine
Overview
Description
“(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as 3-Methoxyphenethylamine, 3-Methoxyphenylethylamine, and 2-(3-Methoxyphenyl)ethanamine .
Synthesis Analysis
The synthesis of “(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” has been reported in several studies . One method involves the use of enantiomerically pure mandelic acid as a resolving agent . Another method involves a diastereomeric method with high resolution efficiency .
Molecular Structure Analysis
The molecular structure of “(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” can be represented by the InChI string: InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h2-4,7H,5-6,10H2,1-2H3 . The 3D structure of the compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The compound “(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” is involved in various chemical reactions. For instance, it is used in the synthesis of rivastigmine, a highly potent drug for the treatment of early-stage Alzheimer’s disease .
Physical And Chemical Properties Analysis
The molecular weight of “(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” is 151.21 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.
Scientific Research Applications
Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of rivastigmine , which is used for treating early-stage Alzheimer’s disease. The process involves an integrated biocatalysis-crystallization concept for continuous amine transaminase-catalyzed synthesis .
Optical Resolution Studies
It serves as a key intermediate in the development of new phenyl carbamate drugs. Optical resolution of this compound has been achieved using enantiomerically pure mandelic acid as a resolving agent, which is crucial for obtaining enantiomerically pure drugs .
Neurotransmitter Research
As a derivative of 3-methoxytyramine, it may be used in studies related to neurotransmitter dopamine metabolism and could be considered a potential biomarker for certain neuroendocrine tumors .
Environmental Science
Research could explore the environmental fate of this compound, such as its biodegradation or persistence in various ecosystems.
Each application mentioned above represents a unique field where (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine can contribute significantly to scientific research and development.
MDPI - Integrated Biocatalysis-Crystallization Concept EMBL-EBI - 3-methoxytyramine Oxford Academic - Optical Resolution
properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVQMCRUQATAG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)









![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)